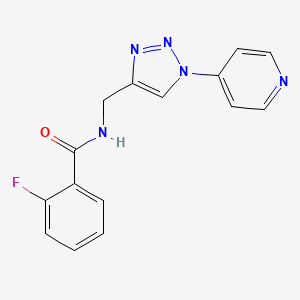

2-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Description

The compound 2-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a benzamide derivative featuring a 1,2,3-triazole core linked to a pyridinyl group and a fluorinated benzamide moiety. While direct structural or biological data for this specific compound are absent in the provided evidence, analogous compounds with similar scaffolds (e.g., triazole-linked benzamides) have been synthesized and studied for applications in drug discovery, such as enzyme inhibition and anticancer activity .

Properties

IUPAC Name |

2-fluoro-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O/c16-14-4-2-1-3-13(14)15(22)18-9-11-10-21(20-19-11)12-5-7-17-8-6-12/h1-8,10H,9H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOKDXVCXWNGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

Introduction of the Fluoro Group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Formation of the Benzamide Core: The final step involves the formation of the amide bond, typically through a condensation reaction between a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related benzamide-triazole derivatives reported in the literature, focusing on substituent effects, synthetic yields, and functional properties.

Key Observations:

Substituent Effects on Bioactivity: The fluorine atom in the target compound’s benzamide (2-position) may enhance lipophilicity and metabolic stability compared to hydroxyl or chloro substituents in analogs like 9b () . The pentafluoro derivative (C6, ) demonstrates high purity (97.43%) and efficacy as an FTO inhibitor, suggesting fluorine’s role in target engagement . Pyridine vs. Other Aromatic Groups: The pyridin-4-yl group in the target compound contrasts with glucopyranosyl () or methoxy-dimethylpyridinyl () moieties. Pyridine’s electron-withdrawing nature may influence binding interactions in enzyme pockets, as seen in kinase inhibitors () .

Synthetic Yields :

- Yields for triazole-linked benzamides vary widely (28–62%), influenced by substituent complexity. The target compound’s synthesis would likely require Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a standard method for triazole formation (e.g., ) .

Biological Relevance :

- Compounds with fluorinated benzamides (e.g., C6 in ) show promise in targeting RNA demethylases, while chloro/hydroxy variants () are designed for plant systemic resistance. The target compound’s pyridine-triazole core aligns with frameworks used in anticancer and antimicrobial agents .

Research Implications and Limitations

- Structural Insights : Computational modeling (e.g., SHELXL for crystallography, ) could elucidate the target compound’s conformation and intermolecular interactions .

- Data Gaps : Direct pharmacological data (e.g., IC50, solubility) for the target compound are unavailable. Future studies should prioritize synthesis and assay against relevant biological targets (e.g., FTO, kinases) .

Biological Activity

2-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition. The specific steps can vary based on the desired purity and yield.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its anticancer and antimicrobial properties. Several studies have reported on its efficacy against various cancer cell lines and its potential as an antibacterial agent.

Anticancer Activity

- Mechanism of Action : The compound is believed to exert its anticancer effects through multiple pathways, including apoptosis induction and inhibition of cell proliferation. It interacts with specific molecular targets within cancer cells, leading to growth inhibition.

-

Case Studies :

- In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines such as MCF7 and A549. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM depending on the cell line tested.

- Comparative Analysis : Compared to standard chemotherapeutic agents like doxorubicin, this compound showed comparable or enhanced activity against certain cancer types, indicating its potential as a lead compound in drug development.

Antimicrobial Activity

Recent studies have also evaluated the antimicrobial properties of this compound. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial activity is thought to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

-

Efficacy Data :

- The compound exhibited minimum inhibitory concentrations (MICs) in the range of 5 to 15 µg/mL against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 15 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.

- Pyridine Ring : The pyridine moiety contributes to the overall stability and bioactivity by facilitating interactions with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.